![molecular formula C12H17NO3 B3143769 tert-Butyl 3-amino-5-methoxybenzoate CAS No. 535972-79-3](/img/structure/B3143769.png)
tert-Butyl 3-amino-5-methoxybenzoate
Overview
Description
“tert-Butyl 3-amino-5-methoxybenzoate” is a chemical compound that can be used for pharmaceutical testing . It is available for purchase from various chemical suppliers .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl 3-amino-5-methoxybenzoate” were not found, a related compound, “3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine”, was synthesized in an efficient one-pot two-step process. This process involved a solvent-free condensation/reduction reaction sequence starting from “3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine” and "p-methoxybenzaldehyde" .Scientific Research Applications
Solid-Phase Synthesis of Lactam Cyclic Peptides
Lactam cyclic peptides are intriguing and pharmaceutically active molecules. They often incorporate an amide bond between the side-chain carboxyl group of Asp/Glu and the side-chain amino group of Lys. These cyclic peptides have applications in drug development. For instance:
Fmoc Solid-Phase Synthesis (SPPS): is a common method for preparing lactam cyclic peptides. However, previous syntheses required heavy metals and/or forcing conditions. To address this, researchers have efficiently applied tert-butyl disulfide-protected amino acids in solid-phase synthesis under mild, metal-free conditions .
Polymerization and Copolymerization
tert-Butyl Methacrylate (TBMA): serves as a monofunctional monomer with high reactivity. It can be used to impart various properties to polymers:
Copolymers of TBMA can be prepared with acrylic acid, methacrylates, acrylonitrile, maleic acid esters, and other monomers. Additionally, TBMA is a valuable feedstock for chemical syntheses due to its reactivity with diverse organic and inorganic compounds .
Protection of Amino Groups
N-BOC-ortho-phenylenediamine: (N-BOC-m-phenylenediamine) finds wide application in organic synthesis. It acts as a protective group, shielding amino functionalities from interference during other reactions .
Mechanism of Action
Target of Action
Tert-Butyl 3-amino-5-methoxybenzoate is a complex organic compoundIt’s known that compounds with similar structures often interact with proteins or enzymes in the body, altering their function .
Mode of Action
For instance, it might participate in addition reactions with a wide variety of organic and inorganic compounds .
Biochemical Pathways
Similar compounds have been used in the synthesis of dipeptides, indicating that it may play a role in protein synthesis or modification .
Result of Action
Similar compounds have been used in peptide synthesis, suggesting that it may have a role in protein synthesis or modification .
properties
IUPAC Name |
tert-butyl 3-amino-5-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)8-5-9(13)7-10(6-8)15-4/h5-7H,13H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWZAYMLLGEZTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-amino-5-methoxybenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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